molecular formula C2H9CuNOS2 B12716035 Copper;2-aminoethanol;sulfane;sulfide

Copper;2-aminoethanol;sulfane;sulfide

Cat. No.: B12716035
M. Wt: 190.8 g/mol
InChI Key: XLLBDHCLPMNKTP-UHFFFAOYSA-N
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Description

The compound "Copper;2-aminoethanol;sulfane;sulfide" is a coordination complex comprising copper ions, 2-aminoethanol (ethanolamine), sulfane sulfur (S⁰ or S⁻¹ bonded to another sulfur), and sulfide (S²⁻). Copper likely acts as a central metal ion, stabilized by 2-aminoethanol through amine and hydroxyl groups. Sulfane sulfur and sulfide contribute redox activity and sulfur-transfer capabilities.

Key structural features:

  • Copper: Exists as Cu⁺ or Cu²⁺, enabling redox reactions .
  • 2-Aminoethanol: A bidentate ligand, offering stability via N- and O-donor sites .
  • Sulfane Sulfur: Highly reactive, metabolically active sulfur form involved in cellular signaling .
  • Sulfide: A simple sulfur anion (S²⁻) with reducing properties .

Properties

Molecular Formula

C2H9CuNOS2

Molecular Weight

190.8 g/mol

IUPAC Name

copper;2-aminoethanol;sulfane;sulfide

InChI

InChI=1S/C2H7NO.Cu.H2S.S/c3-1-2-4;;;/h4H,1-3H2;;1H2;/q;+2;;-2

InChI Key

XLLBDHCLPMNKTP-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.S.[S-2].[Cu+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-amino, sulfur, copper sulfide reaction product typically involves the reaction of ethanol with 2-amino groups in the presence of sulfur and copper sulfide. The reaction conditions often include controlled temperature and pressure to ensure the proper formation of the compound. The specific synthetic route may vary depending on the desired purity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where ethanol, 2-amino groups, sulfur, and copper sulfide are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

    Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

Ethanol, 2-amino, sulfur, copper sulfide reaction product has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the production of advanced materials, such as nanocomposites and sensors.

Mechanism of Action

The mechanism of action of ethanol, 2-amino, sulfur, copper sulfide reaction product involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Differences :

  • Ethylenediamine forms more stable complexes due to stronger chelation, but lacks sulfane sulfur’s redox versatility.
  • 2-Aminoethanol’s hydroxyl group may enhance solubility in aqueous systems compared to purely amine-based ligands .
2.2 Sulfane Sulfur-Containing Compounds
Parameter Sulfane Sulfur in Copper Complex Diallyl Disulfide (DADS) Thiosulfate (S₂O₃²⁻) Hydrogen Polysulfides (H₂Sₙ)
Oxidation State S⁰ or S⁻¹ S⁻¹ (disulfide) S⁺ (terminal), S⁻¹ (central) S⁰ (chain-like)
Stability Moderate (stabilized by copper) Low (volatile) High Low (reactive)
Sulfur Donor Capacity High High Moderate High
Biological Role Signaling, enzyme modulation Anticancer, antioxidant Detoxification Redox signaling
Detection Methods Cyanolysis, fluorescent probes GC-MS Iodometric titration SSP4 probes
References

Key Differences :

  • DADS and garlic-derived organosulfurs are exogenous sulfane sulfur precursors but lack metal coordination, limiting targeted delivery .
  • Thiosulfate is stable but less reactive, serving as a sulfur reservoir rather than a direct donor .
  • Hydrogen polysulfides (H₂Sₙ) share sulfane sulfur’s reactivity but require specific probes for detection .
2.3 Sulfide-Containing Compounds
Parameter Sulfide (S²⁻) in Copper Complex Hydrogen Sulfide (H₂S) Iron-Sulfur Clusters
Oxidation State S²⁻ S⁻² (protonated) S⁻¹ (varies)
Redox Activity High (reducing agent) Moderate High (electron transfer)
Metal Interaction Direct coordination to Cu Binds Fe/Cu in proteins Integral to Fe-S cores
Biological Role Redox modulation Gasotransmitter Electron transport
References

Key Differences :

  • Free H₂S acts as a gasotransmitter but is short-lived; sulfide in the copper complex may offer sustained release .
  • Iron-sulfur clusters are structurally rigid, whereas the copper complex’s sulfide is more labile .

Synergistic Properties of "this compound"

  • Enhanced Stability: Copper and 2-aminoethanol may stabilize sulfane sulfur, which is typically prone to decomposition .
  • Dual Reactivity : Sulfane sulfur (electrophilic) and sulfide (nucleophilic) enable diverse redox pathways, unlike single-sulfur compounds .
  • Targeted Delivery : Copper’s affinity for biomolecules (e.g., enzymes) could direct sulfur donation to specific sites, a feature absent in DADS or H₂S .

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